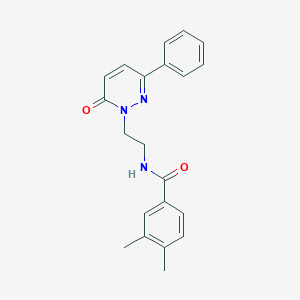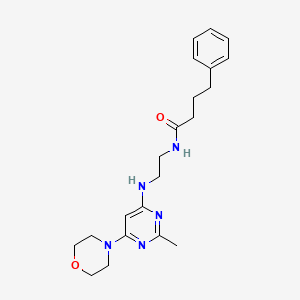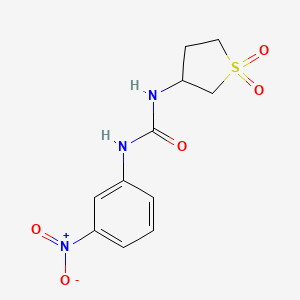
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPEB and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
DPEB binds to the sigma-1 receptor and modulates its activity. This receptor is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. DPEB has been shown to increase the expression of neurotrophic factors and inhibit the production of pro-inflammatory cytokines, leading to neuroprotective effects.
Biochemical and Physiological Effects:
DPEB has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons. DPEB has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DPEB has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. DPEB has also been shown to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of DPEB is that it has poor solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on DPEB. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to understand the precise mechanism of action of DPEB and its effects on different cellular processes. Additionally, studies are needed to optimize the synthesis of DPEB and improve its solubility for use in experiments. Finally, the potential side effects of DPEB need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, DPEB is a promising compound with potential applications in the field of medicine. Its high affinity for the sigma-1 receptor and neuroprotective effects make it a useful tool for studying neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of DPEB involves the reaction of 3,4-dimethylbenzoyl chloride with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid followed by the addition of 2-aminoethylamine. The resulting compound is purified using column chromatography to obtain pure DPEB.
Wissenschaftliche Forschungsanwendungen
DPEB has been extensively studied for its potential applications in the field of medicine. It has been shown to have a high affinity for the sigma-1 receptor, which is a target for various neurological and psychiatric disorders. DPEB has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(14-16(15)2)21(26)22-12-13-24-20(25)11-10-19(23-24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXURYOZZCFSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2389851.png)
![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)



![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2389859.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2389861.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)


![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)
![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2389874.png)